molecular formula C6H3ClFNO2 B1371465 1-Chloro-3-fluoro-5-nitrobenzene CAS No. 4815-64-9

1-Chloro-3-fluoro-5-nitrobenzene

Cat. No. B1371465
CAS RN: 4815-64-9
M. Wt: 175.54 g/mol
InChI Key: TZAGKOKYKROSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-fluoro-5-nitrobenzene is a compound with the molecular formula C6H3ClFNO2 . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .


Synthesis Analysis

The synthesis of 1-Chloro-3-fluoro-5-nitrobenzene involves electrophilic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-fluoro-5-nitrobenzene consists of a benzene ring with chlorine, fluorine, and nitro groups attached to it . The InChI code for this compound is InChI=1S/C6H3ClFNO2/c7-4-1-5 (8)3-6 (2-4)9 (10)11/h1-3H .


Chemical Reactions Analysis

The compound has different electrophilic character, thus the potential to react with the nucleophile decreases accordingly: p-chloro- > p-fluoro- > unsubstituted nitrobenzene . The electrophilicity of PG fell rapidly en route to the formation of σ H -adducts and it slightly increased in the nucleophile atomic system .


Physical And Chemical Properties Analysis

The molecular weight of 1-Chloro-3-fluoro-5-nitrobenzene is 175.54 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

Hydrogenation Studies

1-Chloro-3-fluoro-5-nitrobenzene has been studied for its role in hydrogenation reactions. For instance, Liang Wen-xia (2014) explored the hydrogenation of 3-chloro-4-fluoro nitrobenzene using a Pt-Cu-S/C catalyst, achieving a high yield and purity of the resulting product, indicating the catalyst's effectiveness in such transformations (Liang Wen-xia, 2014).

Reaction Kinetics and Mechanisms

Research by Cervera, Marquet, and Martin (1996) focused on the nucleophilic aromatic substitution (SNAr) reactions of compounds like 3-fluoro-4-chloronitrobenzene, which are closely related to 1-chloro-3-fluoro-5-nitrobenzene. Their study highlighted the influence of different nucleophiles on the substitution reactions (M. Cervera, J. Marquet, Xavier Martin, 1996).

Electrophilic Aromatic Substitution

The ability of 1-chloro-3-fluoro-5-nitrobenzene to undergo electrophilic aromatic substitution was demonstrated by Banks et al. (2003). They synthesized 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, a compound capable of quantitatively fluorinating aromatic substrates like nitrobenzene, showcasing the reactivity of such nitrobenzene derivatives in electrophilic aromatic substitution reactions (R. Banks, M. K. Besheesh, W. Fraenk, T. Klapötke, 2003).

Biodegradation Studies

Significant research has been conducted on the microbial degradation of compounds related to 1-chloro-3-fluoro-5-nitrobenzene. M. Shah (2014) investigated the degradation of 1-chloro-4-nitrobenzene by a strain of Pseudomonas acidovorans, indicating the potential for bioremediation strategies involving halogenated nitrobenzenes (M. Shah, 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

1-chloro-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGKOKYKROSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-fluoro-5-nitrobenzene

Synthesis routes and methods

Procedure details

Sodium perborate tetrahydrate (7.69 g, 50.0 mmol) was suspended in 30 mL of acetic acid, and this suspension was warmed to 55° C. 3-Chloro-5-fluoroaniline (1.46 g, 10 mmol) was dissolved in 20 mL of acetic acid and added within one hour. The reaction was stirred for 1 hour at 55° C. and then cooled to room temperature. 300 mL of TBME was added, and the reaction mixture was filtered. The organic layer was washed with brine, followed by 20 mL of aqueous Na2S2O3, followed by brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to give a residue, which was purified by column chromatography (40 g SiO2; cyclohexane) to yield the title compound as a solid (320 mg, 18%). 1H-NMR (400 MHz; DMSO-d6): 8.20 (s, 1H), 8.18 (d, 1H), 8.07 (d, 1H).
Quantity
7.69 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-fluoro-5-nitrobenzene
Reactant of Route 2
1-Chloro-3-fluoro-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-fluoro-5-nitrobenzene
Reactant of Route 4
1-Chloro-3-fluoro-5-nitrobenzene
Reactant of Route 5
1-Chloro-3-fluoro-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-fluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.